molecular formula C₁₀H₁₂O₆ B1141142 (4R,7S,E)-4,7,8-Trihydroxydec-5-ene-2,3,9-trione CAS No. 1391048-02-4

(4R,7S,E)-4,7,8-Trihydroxydec-5-ene-2,3,9-trione

Cat. No.: B1141142
CAS No.: 1391048-02-4
M. Wt: 228.2
Attention: For research use only. Not for human or veterinary use.
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Description

(4R,7S,E)-4,7,8-Trihydroxydec-5-ene-2,3,9-trione is a complex organic compound characterized by multiple hydroxyl groups and a conjugated double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,7S,E)-4,7,8-Trihydroxydec-5-ene-2,3,9-trione typically involves multi-step organic reactions. One common approach is the hydroxylation of dec-5-ene-2,3,9-trione using specific catalysts and reagents under controlled conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as palladium or platinum complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(4R,7S,E)-4,7,8-Trihydroxydec-5-ene-2,3,9-trione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bond can be reduced to form saturated derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and halogenated compounds.

Scientific Research Applications

(4R,7S,E)-4,7,8-Trihydroxydec-5-ene-2,3,9-trione has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4R,7S,E)-4,7,8-Trihydroxydec-5-ene-2,3,9-trione exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the conjugated double bond can participate in electron transfer reactions, affecting cellular redox states.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4R,7S,E)-4,7,8-Trihydroxydec-5-ene-2,3,9-trione apart from similar compounds is its specific arrangement of hydroxyl groups and the presence of a conjugated double bond. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(E,4R,7S)-4,7,8-trihydroxydec-5-ene-2,3,9-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O6/c1-5(11)9(15)7(13)3-4-8(14)10(16)6(2)12/h3-4,7-9,13-15H,1-2H3/b4-3+/t7-,8+,9?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASDHTGAOXCWMN-QFDULWIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(C=CC(C(=O)C(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C([C@H](/C=C/[C@H](C(=O)C(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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